Orteronel Exhibits Superior Selectivity for 17,20-Lyase over 17α-Hydroxylase Compared to Abiraterone
Orteronel demonstrates a high degree of selectivity for the 17,20-lyase activity of CYP17A1, which is the critical step in androgen production, compared to its 17α-hydroxylase activity. In a study comparing multiple inhibitors, orteronel was found to be more selective towards 17,20-lyase activity than abiraterone and galeterone [1]. Specifically, the IC50 ratio for lyase vs. hydroxylase inhibition was approximately 1:1.4 for orteronel in monkeys, whereas abiraterone nonselectively inhibits both reactions, leading to greater disruption of corticosteroid synthesis [2].
| Evidence Dimension | Selectivity for 17,20-lyase over 17α-hydroxylase activity |
|---|---|
| Target Compound Data | IC50 ratio (lyase:hydroxylase) of approximately 1:1.4 in monkeys; more selective than abiraterone in human cell assays. |
| Comparator Or Baseline | Abiraterone (non-selective inhibition of both lyase and hydroxylase); Galeterone (less selective than orteronel). |
| Quantified Difference | Orteronel shows greater lyase selectivity than abiraterone, which blocks both reactions non-selectively. The exact fold-difference is not provided in the direct comparison, but the study concludes orteronel is 'selective towards 17,20 lyase activity than abiraterone' [1]. |
| Conditions | Human cell-based assays and monkey enzyme assays (IC50 values of 27 nM for lyase and 38 nM for hydroxylase) . |
Why This Matters
Greater lyase selectivity translates to a more targeted suppression of androgens with potentially less disruption to cortisol production, which is a key limitation of non-selective inhibitors like abiraterone that require co-administration of prednisone.
- [1] Udhane SS, et al. Specificity of anti-prostate cancer CYP17A1 inhibitors on androgen biosynthesis. Biochem Biophys Res Commun. 2016;477(4):1005-1010. View Source
- [2] Petrunak EM, et al. Structural and Functional Evaluation of Clinically Relevant Inhibitors of Steroidogenic Cytochrome P450 17A1. Drug Metab Dispos. 2017;45(6):635-645. View Source
